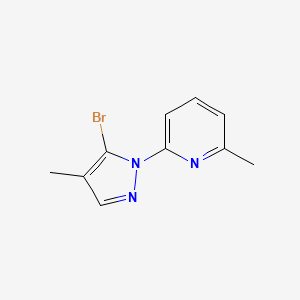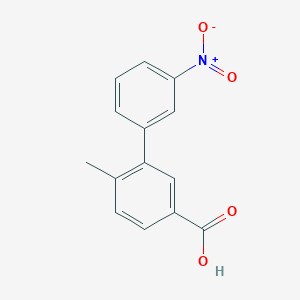
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
概要
説明
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a thiouracil moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of pyrimidine derivatives with thiouracil under specific reaction conditions. One common method includes the use of a base-catalyzed reaction where pyrimidine-5-carboxaldehyde reacts with thiouracil in the presence of a suitable base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiouracil moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
作用機序
The mechanism of action of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids, affecting their function and stability.
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure, known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable structural features and applications in medicinal chemistry.
Uniqueness: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one stands out due to its unique combination of a pyrimidine ring and a thiouracil moiety, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H8N4OS |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4OS/c14-8-7(4-12-9(15)13-8)1-6-2-10-5-11-3-6/h2-5H,1H2,(H2,12,13,14,15) |
InChIキー |
ZEGHFKQXAUPDFI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=S)N1)CC2=CN=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8274155.png)

![2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane](/img/structure/B8274175.png)
![1,8,9,10,11,11-Hexachlorotricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione](/img/structure/B8274182.png)



![Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8274204.png)
![2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8274211.png)
